molecular formula C5H10ClNO2S B1625859 1-((Chloromethyl)sulfonyl)pyrrolidine CAS No. 98069-37-5

1-((Chloromethyl)sulfonyl)pyrrolidine

Cat. No.: B1625859
CAS No.: 98069-37-5
M. Wt: 183.66 g/mol
InChI Key: WNUGGCKSNKHGNV-UHFFFAOYSA-N
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Description

1-((Chloromethyl)sulfonyl)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a chloromethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((Chloromethyl)sulfonyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with chloromethylsulfonyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-((Chloromethyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The compound can undergo reduction reactions to modify the sulfonyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyrrolidine derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of reduced sulfonyl derivatives.

Scientific Research Applications

1-((Chloromethyl)sulfonyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((Chloromethyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The chloromethylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins or nucleic acids, affecting their function and activity.

Comparison with Similar Compounds

  • 1-((Bromomethyl)sulfonyl)pyrrolidine
  • 1-((Iodomethyl)sulfonyl)pyrrolidine
  • 1-((Methylsulfonyl)pyrrolidine)

Uniqueness: 1-((Chloromethyl)sulfonyl)pyrrolidine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its bromomethyl or iodomethyl analogs. The chloromethyl group is less reactive than bromomethyl or iodomethyl groups, providing a balance between reactivity and stability, making it suitable for various synthetic applications.

Properties

IUPAC Name

1-(chloromethylsulfonyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2S/c6-5-10(8,9)7-3-1-2-4-7/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUGGCKSNKHGNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90547777
Record name 1-(Chloromethanesulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98069-37-5
Record name 1-(Chloromethanesulfonyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloromethanesulfonylpyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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